An In-depth Technical Guide to Ethyl Methyl Sulfoxide: Chemical Structure, Properties, Synthesis, and Characterization
An In-depth Technical Guide to Ethyl Methyl Sulfoxide: Chemical Structure, Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl methyl sulfoxide (B87167) ((CH₃)(C₂H₅)S=O), a chiral organosulfur compound, serves as a valuable building block in organic synthesis and holds potential significance in atmospheric chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Detailed experimental protocols for its preparation and analysis are included to facilitate its use in research and development.
Chemical Structure and Formula
Ethyl methyl sulfoxide is characterized by a central sulfur atom double-bonded to an oxygen atom and single-bonded to a methyl and an ethyl group. The sulfur atom is a stereocenter, meaning ethyl methyl sulfoxide exists as a racemic mixture of two enantiomers.
-
IUPAC Name : 1-(methylsulfinyl)ethane
-
Synonyms : Ethyl methyl sulfoxide, (Methylsulfinyl)ethane
-
CAS Number : 1669-98-3[1]
-
SMILES : CCS(=O)C
The molecular structure possesses a trigonal pyramidal geometry around the sulfur atom due to the presence of a lone pair of electrons on the sulfur.
Physicochemical Properties
A summary of the key physical and chemical properties of ethyl methyl sulfoxide is presented in the table below. This data is essential for its handling, application in reactions, and for analytical method development.
| Property | Value | Reference |
| Molecular Weight | 92.16 g/mol | [2] |
| Density | 1.052 g/cm³ | [1] |
| Boiling Point | 198.2 °C at 760 mmHg | [1] |
| Flash Point | 73.7 °C | [1] |
| Vapor Pressure | 0.512 mmHg at 25 °C | [1] |
| Refractive Index | 1.478 | [1] |
Synthesis of Ethyl Methyl Sulfoxide
The most common and efficient method for the laboratory synthesis of ethyl methyl sulfoxide is the selective oxidation of its corresponding sulfide (B99878), ethyl methyl sulfide.
Experimental Protocol: Oxidation of Ethyl Methyl Sulfide
This protocol outlines a general and effective method for the oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.
Materials:
-
Ethyl methyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide (B78521) (4 M aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl methyl sulfide (1 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (4 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude ethyl methyl sulfoxide.
-
The crude product can be further purified by vacuum distillation if necessary.
Spectroscopic Characterization
Spectroscopic techniques are crucial for the identification and purity assessment of ethyl methyl sulfoxide.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the sulfoxide functional group. The S=O double bond exhibits a characteristic strong absorption band.
-
Characteristic S=O Stretch : ~1099 cm⁻¹[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the purified ethyl methyl sulfoxide directly onto the center of the ATR crystal.
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of ethyl methyl sulfoxide.
¹H NMR (Proton NMR): The ¹H NMR spectrum of ethyl methyl sulfoxide is expected to show a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, a triplet for the methyl protons (-CH₃) of the ethyl group, and a singlet for the methyl protons directly attached to the sulfoxide group.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule.
Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving a small amount of ethyl methyl sulfoxide in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Visualization of Chemical Structure
The following diagram, generated using the DOT language, illustrates the chemical structure of ethyl methyl sulfoxide.
Caption: Chemical structure of ethyl methyl sulfoxide.
Conclusion
This technical guide provides essential information on the chemical structure, properties, synthesis, and characterization of ethyl methyl sulfoxide. The detailed protocols and data presented herein are intended to support researchers and scientists in their work with this versatile chemical compound. The provided information facilitates its effective use in synthetic applications and other scientific investigations.
